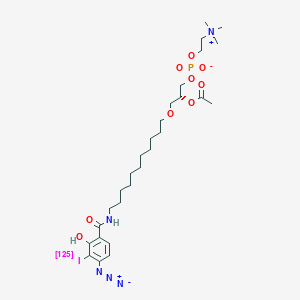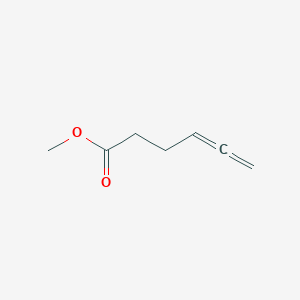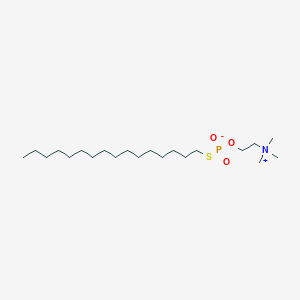
2-氯-4-苯基恶唑
描述
Synthesis Analysis
While specific synthesis methods for 2-Chloro-4-phenyloxazole were not found in the search results, oxazole derivatives are generally synthesized through various methods, including metal-free synthetic routes . These methods often involve the use of eco-friendly strategies due to the significance of oxazole in drug discovery .Molecular Structure Analysis
The InChI code for 2-Chloro-4-phenyloxazole is 1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis
2-Chloro-4-phenyloxazole is a solid at ambient temperature . It has a molecular weight of 179.61 .科学研究应用
Pharmaceutical Chemistry
2-Chloro-4-phenyloxazole is an important compound in pharmaceutical chemistry . It’s considered as the main structure of many biologically active compounds . For example, drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .
Biological and Pharmacological Activities
Oxazole derivatives, including 2-Chloro-4-phenyloxazole, have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .
Drug Discovery
The presence of an oxazole ring in drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects . Therefore, 2-Chloro-4-phenyloxazole can be used in drug discovery processes.
Organic Synthesis
The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis . 2-Chloro-4-phenyloxazole can be used in these processes.
Magnetic Nanocatalysts
In recent years, a series of magnetic nanocatalysts were reported for the synthesis of various derivatives of oxazoles . 2-Chloro-4-phenyloxazole can be synthesized using these magnetic nanocatalysts.
Preparation of Benzoxazole Derivatives
The application of Co-doped NiFe 2 O 4 nanocomposite as a magnetically reusable catalyst for the preparation of benzoxazole derivatives via the condensation of o-aminophenol with aromatic aldehydes was reported . 2-Chloro-4-phenyloxazole can be used in these processes.
安全和危害
The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
未来方向
While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that 2-Chloro-4-phenyloxazole could potentially be explored further in various fields, including medicinal chemistry.
作用机制
Target of Action
The primary targets of 2-Chloro-4-phenyloxazole are DNA, EGFR, and VEGFR-2 receptors . These targets play a crucial role in cell proliferation and survival, making them important in the development of anticancer agents .
Mode of Action
2-Chloro-4-phenyloxazole interacts with its targets through DNA binding . It has been suggested that it may possess a mechanism of action through DNA binding that is similar to that of CCNU (lomustine) .
Biochemical Pathways
It’s known that the compound interacts with the dna, egfr, and vegfr-2 receptors , which are involved in numerous cellular processes, including cell proliferation, differentiation, and survival.
Result of Action
The molecular and cellular effects of 2-Chloro-4-phenyloxazole’s action are primarily related to its anticancer activity . It has shown high antiproliferative activity against various cancer cell lines .
属性
IUPAC Name |
2-chloro-4-phenyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJXYIRGYIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)
